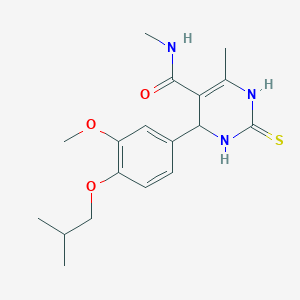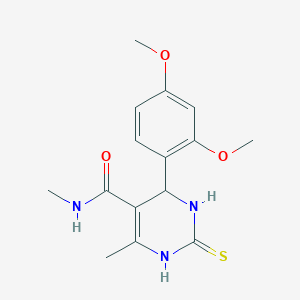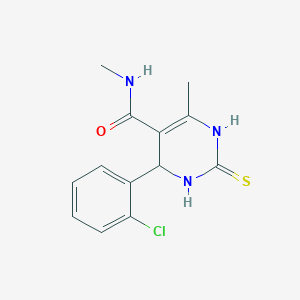![molecular formula C27H29N3OS B297720 (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies as a potential drug candidate for the treatment of a range of diseases.
作用机制
The mechanism of action of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase, cyclooxygenase, and lipoxygenase, which play a crucial role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
One of the advantages of using (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one in lab experiments is its potent activity against various cellular pathways that are involved in the development and progression of diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
未来方向
There are several future directions for the scientific research of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one. One potential future direction is to study its efficacy in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas.
In conclusion, (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a promising drug candidate that has shown potential in various scientific research studies for the treatment of cancer, diabetes, inflammation, and bacterial infections. Its potent activity against various cellular pathways involved in the development and progression of diseases makes it an attractive target for further scientific research.
合成方法
The synthesis of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, 4-ethylbenzaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and thiosemicarbazide in the presence of a catalyst such as glacial acetic acid. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring.
科学研究应用
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies as a potential drug candidate for the treatment of cancer, diabetes, inflammation, and bacterial infections.
属性
产品名称 |
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C27H29N3OS |
分子量 |
443.6 g/mol |
IUPAC 名称 |
(5E)-3-cyclohexyl-2-(4-ethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3OS/c1-3-19-13-15-21(16-14-19)28-27-30(22-9-5-4-6-10-22)26(31)25(32-27)17-20-18-29(2)24-12-8-7-11-23(20)24/h7-8,11-18,22H,3-6,9-10H2,1-2H3/b25-17+,28-27? |
InChI 键 |
SQKWGNBLDPPRJC-UYJNXHFOSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C)/S2)C5CCCCC5 |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C5CCCCC5 |
规范 SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-6,6-diphenyl-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297638.png)
![3-(3,5-Dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297639.png)
![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)



![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)